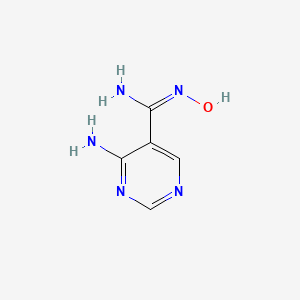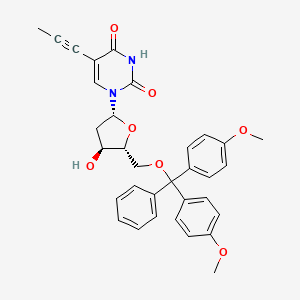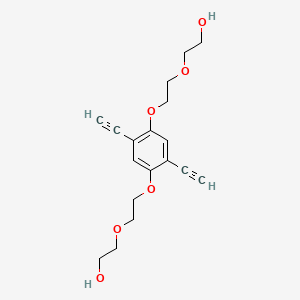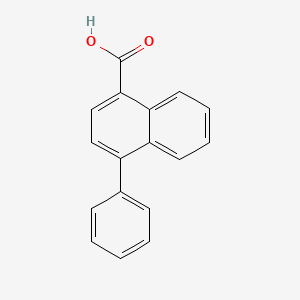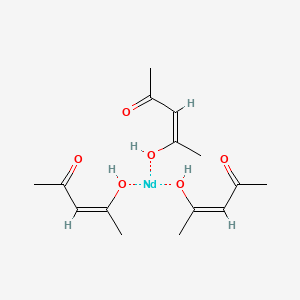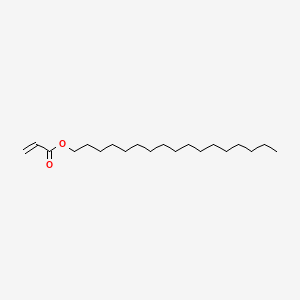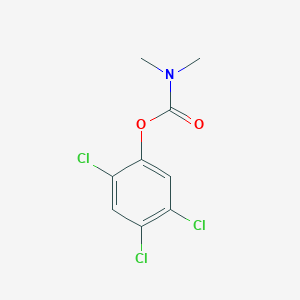
Tricalcium;trimagnesium;tetraphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricalcium;trimagnesium;tetraphosphate is a compound that combines calcium, magnesium, and phosphate ions. It is of significant interest in various fields, particularly in materials science and biomedical applications. This compound is known for its unique properties, including its ability to enhance biomineralization and improve mechanical strength in ceramic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tricalcium;trimagnesium;tetraphosphate can be synthesized through various methods, including solid-state reactions, wet-chemical reactions, and mechano-chemical reactions. One common method involves blending calcium oxide (CaO) and phosphorus pentoxide (P2O5) in a molar ratio of 3:1 (Ca/P = 1.5) and heating the mixture to high temperatures . Another approach involves the hydrothermal synthesis of magnesium-substituted tricalcium phosphate nanoparticles .
Industrial Production Methods: In industrial settings, the production of this compound often involves the sintering of powders at high temperatures. The addition of magnesium ions can reduce the sintering temperature from 1300°C to 1100°C, making the process more energy-efficient . This method also enhances the mechanical properties of the resulting ceramic materials.
Análisis De Reacciones Químicas
Types of Reactions: Tricalcium;trimagnesium;tetraphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of magnesium and calcium ions, which can alter the compound’s reactivity and stability .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include calcium oxide, phosphorus pentoxide, and magnesium oxide. The reactions typically occur under high-temperature conditions, often exceeding 1000°C .
Major Products Formed: The major products formed from reactions involving this compound include various calcium and magnesium phosphates. These products are often used in the production of bioceramics and other advanced materials .
Aplicaciones Científicas De Investigación
Tricalcium;trimagnesium;tetraphosphate has a wide range of scientific research applications. In the field of biomedicine, it is used as a biomaterial for bone tissue engineering due to its excellent biocompatibility and ability to promote osteoblast proliferation . In materials science, it is used to produce high-strength ceramics with improved mechanical properties . Additionally, this compound is being explored for its potential use in targeted drug delivery systems and as a component in dental materials .
Mecanismo De Acción
The mechanism of action of tricalcium;trimagnesium;tetraphosphate involves its interaction with biological tissues and fluids. The compound releases calcium and magnesium ions, which play a crucial role in bone mineralization and the formation of hydroxyapatite, a key component of bone tissue . These ions also stimulate osteoblast differentiation and promote vascularization, enhancing the overall process of bone healing .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to tricalcium;trimagnesium;tetraphosphate include hydroxyapatite, β-tricalcium phosphate, and magnesium-substituted tricalcium phosphate . These compounds share similar chemical compositions and are used in similar applications, particularly in the field of biomedicine.
Uniqueness: What sets this compound apart from these similar compounds is its enhanced mechanical properties and improved biocompatibility due to the presence of magnesium ions . This makes it a more effective material for applications requiring high strength and bioactivity, such as bone tissue engineering and dental materials .
Propiedades
Fórmula molecular |
Ca3Mg3O16P4 |
|---|---|
Peso molecular |
573.04 g/mol |
Nombre IUPAC |
tricalcium;trimagnesium;tetraphosphate |
InChI |
InChI=1S/3Ca.3Mg.4H3O4P/c;;;;;;4*1-5(2,3)4/h;;;;;;4*(H3,1,2,3,4)/q6*+2;;;;/p-12 |
Clave InChI |
IWNKKDWMULTERO-UHFFFAOYSA-B |
SMILES canónico |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Ca+2].[Ca+2].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine](/img/structure/B13791048.png)
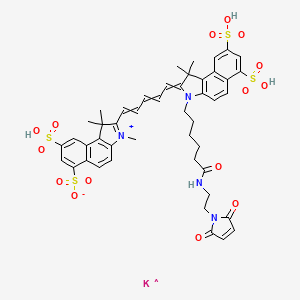

![2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13791080.png)
![1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol](/img/structure/B13791090.png)
